4-羟基-4-(3-吡啶基)-丁酸
描述
(-4-Hydroxy-4-(3-pyridyl)butanoic Acid is an organic compound with a pyridine ring attached to a butanoic acid backbone. This compound is of interest due to its unique structure, which combines a hydroxyl group and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
科学研究应用
(-4-Hydroxy-4-(3-pyridyl)butanoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
Target of Action
It is a metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (nnk), a tobacco-specific n-nitrosamine . NNK is known to induce oxidative stress, glial cell activation, and neuronal damage in the brain .
Mode of Action
The metabolic activation of nnk and nnal via α-hydroxylation, including the methylene and methyl hydroxylation pathways, yields 4-hydroxy-4-(3-pyridyl)-butanoic acid . This process generates two distinct electrophilic intermediates that eventually form DNA adducts with mutagenic and carcinogenic properties .
Biochemical Pathways
The compound is involved in the α-hydroxylation pathway, including the methylene and methyl hydroxylation pathways . These pathways are part of the metabolic activation of NNK and NNAL, leading to the formation of DNA adducts .
Pharmacokinetics
It is known that nnk and its seven metabolites, including 4-hydroxy-4-(3-pyridyl)-butanoic acid, were well quantified in various regions of the rat brain after peripheral exposure . The pharmacokinetic results indicated that the metabolic activity of NNK in the brain was different from that in the blood .
Result of Action
It is known that nnk can induce oxidative stress, glial cell activation, and neuronal damage in the brain .
Action Environment
It is known that nnk is a tobacco-specific n-nitrosamine, suggesting that tobacco smoke could be an environmental factor influencing its action .
生化分析
Biochemical Properties
The metabolic activation of NNK via α-hydroxylation, including the methylene and methyl hydroxylation pathways, yields 4-Hydroxy-4-(3-pyridyl)-butanoic acid . This process generates two distinct electrophilic intermediates that eventually form DNA adducts with mutagenic and carcinogenic properties .
Molecular Mechanism
It is known that the metabolic activation of NNK and NNAL via α-hydroxylation, including the methylene and methyl hydroxylation pathways, yields 4-Hydroxy-4-(3-pyridyl)-butanoic acid .
Metabolic Pathways
4-Hydroxy-4-(3-pyridyl)-butanoic acid is a metabolite of NNK, which is known to undergo α-hydroxylation, including the methylene and methyl hydroxylation pathways
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-4-Hydroxy-4-(3-pyridyl)butanoic Acid can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent oxidation to yield the desired product. The reaction conditions typically involve:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods: Industrial production of (-4-Hydroxy-4-(3-pyridyl)butanoic Acid may involve more efficient and scalable methods, such as catalytic hydrogenation of pyridine derivatives or biocatalytic processes using engineered microorganisms. These methods aim to optimize yield and reduce production costs.
化学反应分析
Types of Reactions: (-4-Hydroxy-4-(3-pyridyl)butanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Thionyl chloride for halogenation or amines for amination.
Major Products:
Oxidation: 4-Oxo-4-(3-pyridyl)-butanoic acid
Reduction: 4-Hydroxy-4-(3-piperidyl)-butanoic acid
Substitution: 4-Chloro-4-(3-pyridyl)-butanoic acid
相似化合物的比较
- 4-Hydroxy-4-(3-pyridyl)-butyric acid
- 4-Hydroxy-4-(2-pyridyl)-butanoic acid
- 4-Hydroxy-4-(4-pyridyl)-butanoic acid
Comparison: (-4-Hydroxy-4-(3-pyridyl)butanoic Acid is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific applications.
属性
IUPAC Name |
4-hydroxy-4-pyridin-3-ylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-2,5-6,8,11H,3-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZOZPPVGWNSMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864598 | |
Record name | 4-Hydroxy-4-(pyridin-3-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Hydroxy-4-(3-pyridyl)-butanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001119 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15569-97-8 | |
Record name | 4-Hydroxy-4-(3-pyridyl)butyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15569-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Pyridyl)-4-hydroxybutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015569978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-4-(pyridin-3-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-PYRIDYL)-4-HYDROXYBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP9AJ7AWV9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Hydroxy-4-(3-pyridyl)-butanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001119 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of 4-Hydroxy-4-(3-pyridyl)-butanoic acid in humans?
A: 4-Hydroxy-4-(3-pyridyl)-butanoic acid is primarily generated through the metabolism of nicotine in humans. While it can also be derived from the metabolic activation of the tobacco-specific carcinogens NNK and NNN, the contribution from these sources is significantly smaller compared to nicotine. [, ]
Q2: How significant is the conversion of nicotine to 4-Hydroxy-4-(3-pyridyl)-butanoic acid?
A: Research suggests that the conversion of nicotine to 4-oxo-4-(3-pyridyl)butanoic acid (keto acid) and subsequently to 4-hydroxy-4-(3-pyridyl)-butanoic acid represents a substantial metabolic pathway in humans. This pathway is estimated to account for approximately 14% of the nicotine dose, highlighting its significance in nicotine metabolism. []
Q3: Does the stereochemistry of 4-Hydroxy-4-(3-pyridyl)-butanoic acid differ based on its source?
A: Yes, studies in rats indicate that the stereochemistry of 4-hydroxy-4-(3-pyridyl)-butanoic acid varies depending on its origin. NNK metabolism primarily yields the (S)-enantiomer, while nicotine and keto acid metabolism predominantly produces the (R)-enantiomer. Although both enantiomers are observed in the urine of rats treated with NNN, (S)-hydroxy acid appears to be the major form. [, ]
Q4: Can the different enantiomers of 4-Hydroxy-4-(3-pyridyl)-butanoic acid be used as biomarkers to differentiate between nicotine and nitrosamine metabolism?
A: While initial research in rats suggested this possibility, studies in humans revealed that over 98% of urinary 4-hydroxy-4-(3-pyridyl)-butanoic acid exists as the (R)-enantiomer, even in smokers exposed to both nicotine and nitrosamines. This indicates that (S)-hydroxy acid levels are not a reliable biomarker for NNK and NNN metabolic activation in humans, as they are overshadowed by the (S)-enantiomer derived from nicotine. []
Q5: Is there a connection between 4-Hydroxy-4-(3-pyridyl)-butanoic acid and the formation of lung carcinogens?
A: Research suggests a potential link between 4-hydroxy-4-(3-pyridyl)-butanoic acid and the formation of lung carcinogens. A precursor to this compound, 4-(methylamino)-1-(3-pyridyl)-1-butanone (aminoketone), can be converted into the potent tobacco-specific lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. This conversion highlights a possible pathway for endogenous formation of this carcinogen in humans. []
Q6: What is the role of cytochrome P450 2A6 in the metabolism of nicotine and its relation to 4-Hydroxy-4-(3-pyridyl)-butanoic acid?
A: Cytochrome P450 2A6 (CYP2A6) is a key enzyme involved in nicotine metabolism, primarily catalyzing its 5'-oxidation to cotinine. While CYP2A6 can also catalyze nicotine 2'-oxidation, leading to 4-hydroxy-4-(3-pyridyl)-butanoic acid formation, this pathway is significantly less prominent. Studies show that variations in CYP2A6 activity across different ethnic groups do not significantly impact the relative urinary concentration of 4-hydroxy-4-(3-pyridyl)-butanoic acid. This suggests that CYP2A6 is not a major catalyst for nicotine 2'-oxidation in smokers. []
Q7: How do levels of 4-Hydroxy-4-(3-pyridyl)-butanoic acid and other nicotine metabolites vary with CYP2A6 activity?
A: Research shows that nicotine 5'-oxidation, primarily catalyzed by CYP2A6, is highest in populations with higher average CYP2A6 activity. Conversely, alternative metabolic pathways, such as nicotine N-glucuronidation and N-oxidation, become more prominent with decreasing CYP2A6 activity. Interestingly, the relative urinary concentration of 4-hydroxy-4-(3-pyridyl)-butanoic acid remains relatively stable regardless of CYP2A6 activity, further supporting the notion that CYP2A6 is not a major driver of its formation in vivo. []
Q8: How are levels of 4-Hydroxy-4-(3-pyridyl)-butanoic acid analyzed in urine?
A: Sensitive and reproducible analytical methods have been developed for detecting and quantifying 4-hydroxy-4-(3-pyridyl)-butanoic acid in human urine. These methods often involve liquid chromatography coupled with mass spectrometry techniques, such as LC-APCI-MS/MS or LC-MS/MS, to achieve accurate and precise measurements. [, , ]
Q9: What is the significance of quantifying 4-Hydroxy-4-(3-pyridyl)-butanoic acid and other nicotine metabolites in urine?
A: Quantifying these metabolites provides valuable insights into an individual's nicotine intake and metabolism. This information can be used to assess exposure to harmful tobacco constituents, monitor smoking cessation efforts, and potentially identify individuals at higher risk for developing smoking-related diseases. []
Q10: What are the implications of studying the metabolism of NNK and its relation to 4-Hydroxy-4-(3-pyridyl)-butanoic acid?
A: Understanding the metabolic pathways of NNK, particularly the alpha-hydroxylation pathways that lead to the formation of 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid, is crucial for assessing an individual's ability to activate or detoxify this carcinogen. This knowledge can contribute to developing strategies to mitigate NNK-induced carcinogenesis and identify individuals at higher risk. []
Q11: What is the significance of studying the metabolism of N'-nitrosonornicotine (NNN) in relation to 4-Hydroxy-4-(3-pyridyl)-butanoic acid?
A: Research on NNN metabolism, particularly the differences in metabolic activation pathways between its enantiomers, provides valuable information about its carcinogenic potential. Understanding how each enantiomer is metabolized, including the formation of 4-hydroxy-4-(3-pyridyl)butanoic acid, can shed light on the role of stereochemistry in NNN's carcinogenicity and contribute to developing targeted prevention strategies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。